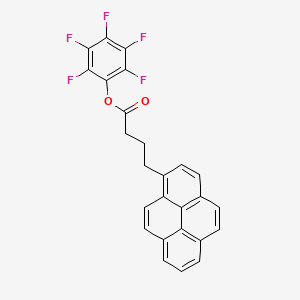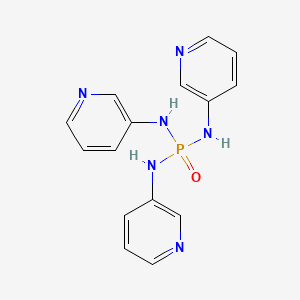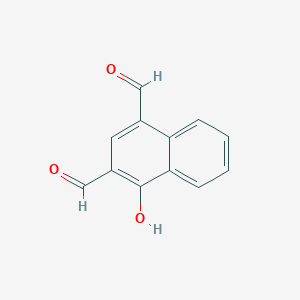
Qrlfqvkgrr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Qrlfqvkgrr is synthesized by conjugating rhodamine B to the decapeptide sequence this compound. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The rhodamine B is then attached to the N-terminus of the peptide through a coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product as a pinkish-red lyophilized solid .
Analyse Des Réactions Chimiques
Types of Reactions
Qrlfqvkgrr undergoes various chemical reactions, including:
Binding Reactions: It specifically binds to polyphosphoinositides such as phosphatidylinositol 4,5-bisphosphate.
Fluorescence Reactions: The fluorescence intensity of this compound decreases upon binding to phosphatidylinositol 4,5-bisphosphate and lysophosphatidic acid.
Common Reagents and Conditions
Reagents: Rhodamine B, amino acids for peptide synthesis, coupling agents (e.g., HBTU, HATU), and solvents (e.g., DMF, DCM).
Major Products Formed
The major product formed from the synthesis of this compound is the rhodamine-B-labeled decapeptide itself. No significant by-products are reported under optimized reaction conditions .
Applications De Recherche Scientifique
Qrlfqvkgrr has a wide range of scientific research applications, including:
Cell Biology: It is used as a fluorescent probe for the cellular localization and stabilization of polyphosphoinositides.
Antibacterial Research: This compound exhibits antibacterial activity against gram-positive and gram-negative bacteria.
Actin Filament Disruption: It transiently disrupts actin filaments, which are essential for cell morphology and motility.
Platelet Activation: This compound activates platelets without significantly affecting intracellular calcium influx.
Mécanisme D'action
Qrlfqvkgrr exerts its effects by binding to polyphosphoinositides with high affinity. This binding leads to a reduction in fluorescence intensity, which can be used to monitor the localization and dynamics of these lipids in cells . Additionally, this compound disrupts actin filaments by interacting with the phosphatidylinositol 4,5-bisphosphate binding site of gelsolin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cathelicidin LL37: An antimicrobial peptide with broad-spectrum activity.
Magainin II: Another antimicrobial peptide known for its effectiveness against various pathogens.
Melittin: A peptide with potent antimicrobial properties derived from bee venom.
Uniqueness of Qrlfqvkgrr
This compound is unique due to its specific binding to polyphosphoinositides and its ability to act as a fluorescent probe. Unlike other antimicrobial peptides, this compound’s antibacterial activity is linked to its rhodamine B conjugation, which enhances its interaction with bacterial membranes .
Propriétés
Formule moléculaire |
C84H127ClN24O15 |
|---|---|
Poids moléculaire |
1748.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;chloride |
InChI |
InChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H |
Clé InChI |
XKUIQFSLYNIFAC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

